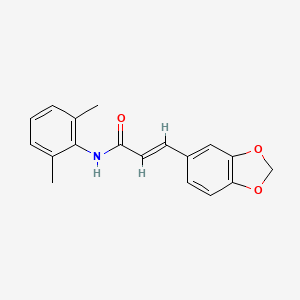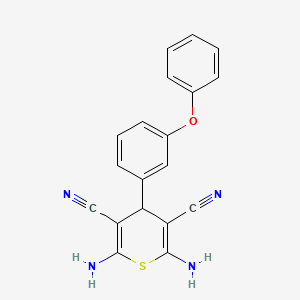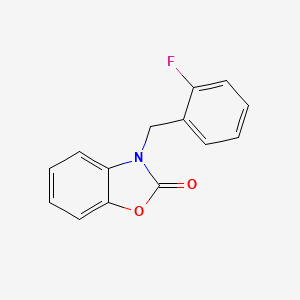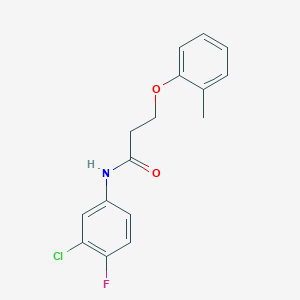![molecular formula C25H27N3O2 B5820702 N-[4-(benzyloxy)benzylidene]-4-(2-methoxyphenyl)-1-piperazinamine](/img/structure/B5820702.png)
N-[4-(benzyloxy)benzylidene]-4-(2-methoxyphenyl)-1-piperazinamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[4-(benzyloxy)benzylidene]-4-(2-methoxyphenyl)-1-piperazinamine, also known as BMB-4, is a small molecule inhibitor that has been studied for its potential applications in cancer treatment. In recent years, there has been a growing interest in the development of small molecule inhibitors as a means of targeting specific pathways involved in cancer development and progression. BMB-4 has shown promising results in preclinical studies, and its potential as a therapeutic agent is currently being investigated.
作用机制
N-[4-(benzyloxy)benzylidene]-4-(2-methoxyphenyl)-1-piperazinamine works by binding to the SH2 domain of STAT3, which prevents STAT3 from binding to its target genes and activating their transcription. This leads to a decrease in the expression of genes involved in cancer cell proliferation and survival, ultimately leading to cell death.
Biochemical and Physiological Effects:
N-[4-(benzyloxy)benzylidene]-4-(2-methoxyphenyl)-1-piperazinamine has been shown to have a number of biochemical and physiological effects in preclinical studies. Specifically, it has been shown to inhibit cancer cell proliferation, induce apoptosis (programmed cell death), and inhibit cancer cell migration and invasion. In addition, N-[4-(benzyloxy)benzylidene]-4-(2-methoxyphenyl)-1-piperazinamine has been shown to sensitize cancer cells to chemotherapy, making them more susceptible to treatment.
实验室实验的优点和局限性
One advantage of N-[4-(benzyloxy)benzylidene]-4-(2-methoxyphenyl)-1-piperazinamine is its specificity for STAT3, which makes it a potentially effective therapeutic agent for cancers that are driven by STAT3 activity. However, one limitation of N-[4-(benzyloxy)benzylidene]-4-(2-methoxyphenyl)-1-piperazinamine is its relatively low potency, which may limit its effectiveness in clinical settings. In addition, further studies are needed to determine the optimal dosage and treatment regimen for N-[4-(benzyloxy)benzylidene]-4-(2-methoxyphenyl)-1-piperazinamine.
未来方向
There are several potential future directions for research on N-[4-(benzyloxy)benzylidene]-4-(2-methoxyphenyl)-1-piperazinamine. One area of interest is the development of more potent inhibitors of STAT3 activity, which may be more effective in clinical settings. In addition, further studies are needed to determine the optimal treatment regimen for N-[4-(benzyloxy)benzylidene]-4-(2-methoxyphenyl)-1-piperazinamine, including its potential use in combination with other therapeutic agents. Finally, studies are needed to determine the safety and efficacy of N-[4-(benzyloxy)benzylidene]-4-(2-methoxyphenyl)-1-piperazinamine in clinical trials, which will be necessary before it can be approved for use in cancer patients.
合成方法
The synthesis of N-[4-(benzyloxy)benzylidene]-4-(2-methoxyphenyl)-1-piperazinamine is a multistep process that involves several chemical reactions. The first step involves the synthesis of 4-(benzyloxy)benzaldehyde, which is then reacted with 4-aminopiperazine to form the intermediate N-(4-(benzyloxy)benzylidene)-4-(2-methoxyphenyl)-1-piperazine. This intermediate is then deprotected to yield the final product, N-[4-(benzyloxy)benzylidene]-4-(2-methoxyphenyl)-1-piperazinamine.
科学研究应用
N-[4-(benzyloxy)benzylidene]-4-(2-methoxyphenyl)-1-piperazinamine has been studied for its potential applications in cancer treatment. Specifically, it has been shown to inhibit the activity of a protein called STAT3, which is involved in cancer cell proliferation, survival, and metastasis. Inhibition of STAT3 activity has been identified as a potential therapeutic strategy for a variety of cancers, including breast, lung, and pancreatic cancer.
属性
IUPAC Name |
(E)-N-[4-(2-methoxyphenyl)piperazin-1-yl]-1-(4-phenylmethoxyphenyl)methanimine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27N3O2/c1-29-25-10-6-5-9-24(25)27-15-17-28(18-16-27)26-19-21-11-13-23(14-12-21)30-20-22-7-3-2-4-8-22/h2-14,19H,15-18,20H2,1H3/b26-19+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYFQULABIWLJIC-LGUFXXKBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)N=CC3=CC=C(C=C3)OCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1N2CCN(CC2)/N=C/C3=CC=C(C=C3)OCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-[(1-cyclopropyl-2,5-dimethyl-1H-pyrrol-3-yl)methylene]-1,3-diethyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5820624.png)

![N'-[(2-cyclohexylacetyl)oxy]benzenecarboximidamide](/img/structure/B5820639.png)
![N-(4-fluorobenzyl)[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5820643.png)


![1-(4-{4-[(3,4-difluorophenyl)sulfonyl]-1-piperazinyl}phenyl)ethanone](/img/structure/B5820660.png)
![ethyl [4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]carbamate](/img/structure/B5820664.png)

![N-[4-(cyanomethyl)phenyl]-3-(4-ethylphenyl)propanamide](/img/structure/B5820676.png)
![N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]-4-methoxybenzenesulfonamide](/img/structure/B5820680.png)

![4-methoxy-N-[4-(1-pyrrolidinyl)phenyl]benzamide](/img/structure/B5820701.png)
